molecular formula C17H19N5O3 B3787550 N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine

N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine

Cat. No.: B3787550
M. Wt: 341.4 g/mol
InChI Key: AMXHKANDAFELIF-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in organic chemistry, including a benzodioxol group, an oxadiazol group, and a pyrazol group. These groups are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-donating and withdrawing properties of its various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxol and oxadiazol groups could impact its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, compounds containing a benzodioxol group often exhibit anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity. For example, if it exhibits anticancer activity, it could potentially have cytotoxic effects .

Future Directions

Future research could involve further optimization of this compound to enhance its biological activity, as well as detailed studies of its mechanism of action .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-21(8-9-22-7-3-6-18-22)11-16-19-17(20-25-16)13-4-5-14-15(10-13)24-12-23-14/h3-7,10H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXHKANDAFELIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine

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